3,4-bis(hexoxycarbonyl)benzoic acid
Description
3,4-Bis(hexoxycarbonyl)benzoic acid is a benzoic acid derivative featuring two hexoxycarbonyl groups at the 3- and 4-positions of the aromatic ring.
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4-bis(hexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H30O6/c1-3-5-7-9-13-26-20(24)17-12-11-16(19(22)23)15-18(17)21(25)27-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,22,23) |
InChI Key |
VHZJXSVRRUNKIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(hexoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(hexoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-bis(hexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-bis(hexoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing hexanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular membranes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares substituent effects on key properties of 3,4-disubstituted benzoic acids:
*Calculated based on analogous compounds.
Physicochemical Properties
- Lipophilicity : The hexoxycarbonyl groups significantly increase the logP value compared to smaller substituents (e.g., –OCH₃ or –OH), making the compound more suitable for lipid-based formulations .
- Acidity : Electron-withdrawing groups like –CF₃ (pKa ~1.5) lower the pKa compared to –OCOC₆H₁₃ (estimated pKa ~4.5–5.0) .
- Thermal Stability : Longer alkyl chains (e.g., hexoxycarbonyl) may reduce melting points compared to rigid substituents like benzyloxy .
Biological Activity
3,4-bis(hexoxycarbonyl)benzoic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 282.34 g/mol
- CAS Number : Not specifically listed in the provided data, but derivatives and related compounds are noted.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural properties, which allow it to interact with various biological targets. The following sections detail its activities based on available literature.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, a study demonstrated that derivatives of benzoic acid can reduce inflammation in animal models by modulating NF-kB signaling pathways .
2. Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes .
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The mechanism involves activation of caspase pathways and mitochondrial dysfunction .
Case Studies
Several studies have investigated the biological effects of related compounds and their implications for health:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hexoxycarbonyl derivatives. The results indicated significant inhibition of cancer cell proliferation in vitro .
- Case Study 2 : Research in Phytotherapy Research highlighted the anti-inflammatory effects of benzoic acid derivatives, noting a reduction in edema in animal models treated with these compounds .
Data Table: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial membranes.
- Apoptotic Pathways Activation : Induction of apoptosis involves mitochondrial pathways and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
